NSD3-PWWP1 vs. NSD2-PWWP1 Selectivity
BI-9321 binds to the NSD3-PWWP1 domain with a dissociation constant (Kd) of 166 ± 3 nM as measured by surface plasmon resonance (SPR), whereas the structurally related negative control compound BI-9466 exhibits a Kd of 144 µM for the same domain [1][2]. This represents an 867-fold difference in binding affinity, establishing BI-9466 as a genuine negative control suitable for distinguishing target-specific from off-target effects in cellular assays [3].
| Evidence Dimension | Binding affinity (Kd) to NSD3-PWWP1 domain |
|---|---|
| Target Compound Data | Kd = 166 ± 3 nM (SPR) |
| Comparator Or Baseline | BI-9466: Kd = 144 µM (SPR) |
| Quantified Difference | 867-fold lower affinity for BI-9466 |
| Conditions | Surface plasmon resonance (SPR) with purified NSD3-PWWP1 domain |
Why This Matters
Procurement of BI-9321 together with BI-9466 enables rigorous experimental design with built-in specificity controls, a feature absent in alternative PWWP ligands lacking validated negative controls.
- [1] Böttcher J, et al. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3. Nat Chem Biol. 2019 Aug;15(8):822-829. PMID: 31285596. View Source
- [2] Chemical Probes Portal. BI-9321 Potency Data: SPR Kd = 166 ± 3 nM. View Source
- [3] Structural Genomics Consortium. BI-9321: Probe and negative control (BI-9466, 200-fold less active). View Source
